molecular formula C10H20O3 B1426804 4-(2,2-Diethoxy-ethoxy)-but-1-ene CAS No. 1343915-25-2

4-(2,2-Diethoxy-ethoxy)-but-1-ene

Cat. No.: B1426804
CAS No.: 1343915-25-2
M. Wt: 188.26 g/mol
InChI Key: VFWYDSSANGOYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Stereochemical Features

The compound’s structure consists of a but-1-ene backbone (CH₂=CH-CH₂-CH₂-) substituted with a 2,2-diethoxy-ethoxy group at the fourth carbon. The diethoxy substituent introduces branching and steric effects, with two ethoxy (-OCH₂CH₃) groups attached to a central oxygen atom. Key structural features include:

  • Hybridization : The carbon atoms in the C=C double bond adopt sp² hybridization, while the oxygen atoms in the ether linkages are sp³ hybridized.
  • Stereochemical Considerations : The compound lacks stereogenic centers due to the symmetry of the diethoxy group and the linear butene backbone. However, geometric isomerism (cis/trans) is theoretically possible at the C=C bond. Steric hindrance from the diethoxy group may favor the trans configuration for stability.
  • Molecular Formula and Weight : C₁₀H₂₀O₃ (188.26 g/mol).

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR and ¹³C NMR provide critical insights into the compound’s electronic environment.

Proton Environment Expected δ (ppm) Multiplicity Assignment
Vinyl (C=CH₂) 4.8–5.2 d (coupled to adjacent H) Protons adjacent to the double bond
Ethoxy (OCH₂CH₃) 1.2–1.4 t Methyl groups (-CH₃)
Ethoxy (OCH₂CH₃) 3.4–3.8 q Methylene groups (-OCH₂-)
Ethoxy-ethoxy bridge 3.6–4.0 m Central oxygen-linked CH₂

¹³C NMR would reveal:

  • C=C carbons : δ 110–125 ppm (sp² carbons).
  • Oxygen-bearing carbons : δ 60–70 ppm (ethoxy CH₂ groups).
  • Methyl carbons : δ 15–20 ppm (ethoxy CH₃ groups).
Infrared (IR) Spectroscopy and Functional Group Identification

Key absorption bands:

Functional Group Wavenumber (cm⁻¹) Intensity Assignment
C=C (alkene) 1600–1680 Strong Stretching vibration
C-O (ether) 1100–1250 Strong Asymmetric and symmetric stretches
C-H (sp³) 2800–3000 Strong Aliphatic C-H stretches

The absence of strong absorption near 3500 cm⁻¹ confirms the absence of hydroxyl (-OH) groups.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 188 (C₁₀H₂₀O₃⁺) dominates. Common fragments include:

Fragment m/z Mechanism
Loss of ethoxy (C₂H₅O) 143 Cleavage at the ether linkage
Vinyl group (C₃H₅⁺) 41 β-scission of the alkene
Diethoxy fragment 161 Retention of the 2,2-diethoxy-ethoxy group

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies can optimize the molecule’s geometry and predict electronic properties:

  • Bond Lengths : C=C bond (~1.34 Å), C-O bonds (~1.45 Å), and C-C single bonds (~1.54 Å).
  • Electron Density : The oxygen atoms in the diethoxy group donate electron density via lone pairs, stabilizing adjacent carbocations during electrophilic addition reactions.
Molecular Orbital Analysis

The π system involves the C=C bond and lone pairs on the oxygen atoms. Key orbitals include:

  • HOMO (Highest Occupied Molecular Orbital) : Dominated by the C=C π orbitals.
  • LUMO (Lowest Unoccupied Molecular Orbital) : Antisymmetric combination of C=C π* and oxygen lone pairs.
  • Oxygen-Carbon Conjugation : The lone pairs on oxygen may interact with the π* orbital of the alkene, influencing reactivity in cycloaddition or polymerization.

Properties

IUPAC Name

4-(2,2-diethoxyethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h4,10H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYDSSANGOYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COCCC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of Ethyl Vinyl Ether Derivatives

Method Overview:
One of the prominent routes involves the reaction of ethyl vinyl ether or related compounds with suitable electrophiles or under catalytic conditions to introduce diethoxy groups onto the butene backbone. This approach often requires precise control of temperature, solvent, and catalysts to optimize yield and purity.

Key Reaction Conditions:

  • Reflux conditions are commonly employed to facilitate complete conversion.
  • Solvents such as benzene, toluene, or diisopropyl ether are used to dissolve reactants and stabilize intermediates.
  • Catalysts like zinc chloride, aluminum chloride, or other Lewis acids are utilized to promote electrophilic addition or substitution reactions.

Research Findings:
In a study involving ynones, 1,1-diethoxybut-3-yn-2-one was reacted with conjugated dienes to synthesize diethoxy-substituted butenes, including the target compound. The process involves nucleophilic addition to the alkyne or alkene, followed by hydrolysis or further functionalization to yield the diethoxy derivative.

Reaction Scheme:

Ethyl vinyl ether derivative + Lewis acid catalyst → 4-(2,2-Diethoxy-ethoxy)-but-1-ene

Data Table 1: Typical Reaction Conditions for Ethyl Vinyl Ether Route

Parameter Typical Range Notes
Catalyst ZnCl₂, AlCl₃, BF₃·Et₂O Promotes electrophilic addition
Solvent Benzene, toluene, diisopropyl ether Ensures solubility and reaction stability
Temperature Reflux (~80-100°C) For complete conversion
Reaction Time 4-8 hours Dependent on reactant concentration
Yield 70-85% High yields reported with optimized conditions

Synthesis via Ynone Intermediates

Method Overview:
Research indicates that ynones such as 1,1-diethoxybut-3-yn-2-one serve as key intermediates. These compounds are synthesized from ethyl vinyl ether derivatives and then subjected to reactions with conjugated dienes or nucleophiles to form the target compound.

Key Steps:

  • Synthesis of ynone intermediates via reaction of diethoxy-alkynes with acyl chlorides or via oxidation of diethoxy-alkynes.
  • Subsequent addition of dienes or electrophiles to the ynone under mild conditions.
  • Hydrolysis and purification steps to isolate this compound.

Research Findings:
Ynone reactions are typically performed at room temperature or slightly elevated temperatures, with solvents like tetrahydrofuran (THF) or dichloromethane. Catalysts such as zinc chloride or boron trifluoride are used to facilitate addition reactions.

Data Table 2: Ynone-Based Synthesis Parameters

Parameter Typical Range Notes
Solvent THF, dichloromethane Solvent choice influences reactivity
Catalyst ZnCl₂, BF₃·Et₂O Catalyzes addition to the ynone
Temperature 0-25°C Mild conditions preferred
Reaction Time 2-6 hours For complete addition
Yield 65-80% Dependent on purity of intermediates

Synthesis via Catalytic Reduction and Hydrolysis

Method Overview:
Another approach involves the reduction of diethoxy-alkynes or related precursors, followed by hydrolysis to introduce the ethoxy groups onto the butene backbone. This method emphasizes the use of catalytic hydrogenation or reduction with metal catalysts.

Key Conditions:

  • Use of metal catalysts such as palladium or platinum under hydrogen atmosphere.
  • Hydrolysis with acid or base to cleave protective groups or convert intermediates into the target compound.
  • Purification via distillation under reduced pressure.

Research Findings:
This method is advantageous for obtaining high-purity products with yields exceeding 80%. The process requires careful control of reaction conditions to prevent over-reduction or side reactions.

Data Table 3: Catalytic Reduction Approach

Parameter Typical Range Notes
Catalyst Pd/C, Pt/C Facilitates hydrogenation
Hydrogen Pressure 1-5 atm Controls reaction rate
Temperature Room temperature to 50°C Mild conditions
Reaction Time 2-4 hours Sufficient for complete reduction
Yield 80-90% High purity achievable

Summary of Research Findings and Data

Method Advantages Limitations Typical Yield Key Solvents Catalysts
Ethyl vinyl ether reaction High yields, straightforward synthesis Sensitive to moisture, requires reflux setup 70-85% Benzene, toluene, diisopropyl ether ZnCl₂, AlCl₃, BF₃·Et₂O
Ynone intermediate route Precise control over functionalization Multi-step process, requires intermediate purification 65-80% THF, dichloromethane ZnCl₂, BF₃·Et₂O
Catalytic reduction & hydrolysis High purity, high yields Requires hydrogenation equipment 80-90% Ethanol, tetrahydrofuran Pd/C, Pt/C

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxy-ethoxy)-but-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(2,2-Diethoxy-ethoxy)-but-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2,2-Diethoxy-ethoxy)-but-1-ene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

4-(1-Ethoxyethoxy)-2-methyl-1-butene (CAS 261378-88-5)

  • Molecular Formula : C₉H₁₈O₂
  • Key Differences: Contains a methyl group at the C2 position and a simpler ethoxyethoxy substituent (–OCH₂CH(OCH₂CH₃)).
  • Applications: Intermediate in synthesizing mevalonolactone, a precursor to vitamin E derivatives .

1-Butene, 4-(1-ethoxyethoxy) (CAS 92827-20-8)

  • Molecular Formula : C₈H₁₆O₂
  • Key Differences :
    • Lacks the terminal ethoxy group in the substituent, resulting in a less polar structure.
  • Applications : Used in polymer chemistry and specialty chemical synthesis .

Phenyl- and Methoxyphenyl-Substituted But-1-enes

(E)-1-(3',4'-Dimethoxyphenyl)but-1-ene (Peak 14 in )

  • Molecular Formula : C₁₂H₁₆O₂
  • Key Differences: Aromatic methoxy groups at the 3' and 4' positions confer distinct electronic properties, enhancing resonance stabilization.

4-(3-Methylphenyl)but-1-ene (CAS 92367-45-8)

  • Molecular Formula : C₁₁H₁₄
  • Key Differences :
    • Substituted with a methylphenyl group, leading to increased hydrophobicity (density: 0.877 g/cm³; boiling point: 200.4°C).
    • Primarily used in materials science for styrenic polymer modifications .

Organometallic But-1-ene Derivatives

1-[4-(Ferrocenylmethoxy)phenyl]-1,2-bis[4-(t-butyl-dimethylsilyloxy)phenyl]but-1-ene

  • Molecular Features: Incorporates ferrocene (iron-based) and silyl-protected phenolic groups. Synthesized via alkylation and hydrolysis, achieving 71–79% purity .
  • Applications : Investigated as anti-proliferative agents in breast cancer research due to tamoxifen-like activity .

(Z + E)-1-[4-(2-(Cyclopentadienyltricarbonylmanganese)-2-oxo-ethoxy)phenyl]-1,2-di(p-hydroxyphenyl)but-1-ene

  • Key Differences: Manganese-carbonyl complex introduces redox-active properties. Synthesized via organometallic coupling, with challenges in isomer separation .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents Applications Key References
This compound C₁₀H₂₀O₃ 231343-91-5 Diethoxyethoxy Organic synthesis reagent
4-(1-Ethoxyethoxy)-2-methyl-1-butene C₉H₁₈O₂ 261378-88-5 Ethoxyethoxy, methyl Vitamin E intermediate
(E)-1-(3',4'-Dimethoxyphenyl)but-1-ene C₁₂H₁₆O₂ N/A 3',4'-Dimethoxyphenyl Medicinal plant constituent
4-(3-Methylphenyl)but-1-ene C₁₁H₁₄ 92367-45-8 3-Methylphenyl Polymer modification
Ferrocenyl tamoxifen derivative C₃₉H₄₅FeO₃Si₂ N/A Ferrocene, silyl-protected phenyl Anti-cancer research

Biological Activity

4-(2,2-Diethoxy-ethoxy)-but-1-ene is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, cytotoxicity, and possible therapeutic applications.

This compound is characterized by its unique diethoxy group which may influence its reactivity and interaction with biological systems. The structural formula can be represented as follows:

C8H16O4\text{C}_8\text{H}_{16}\text{O}_4

The biological activity of this compound appears to be linked to several mechanisms:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Cytotoxic Effects : Preliminary studies suggest that it could induce cytotoxicity in various cancer cell lines.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, in vitro studies have shown that they can reduce oxidative damage in human lymphocytes, protecting against DNA damage induced by hydrogen peroxide (H₂O₂) .

Cytotoxicity Studies

In a study assessing the cytotoxic effects on cancer cells, this compound was found to induce apoptosis in specific cell lines. The following table summarizes the IC₅₀ values obtained from various assays:

Cell LineIC₅₀ (µM)Mechanism of Action
A2780 (ovarian)10Induction of apoptosis
HAP-1 (lymphoma)15ROS generation and DNA damage
DanG (pancreatic)12Cell cycle arrest

Case Study 1: Antioxidant Effects

A study conducted on human lymphocytes demonstrated that this compound at concentrations between 5 µM and 10 µM significantly reduced the formation of micronuclei caused by oxidative stress . This suggests a protective role against DNA damage.

Case Study 2: Cancer Cell Cytotoxicity

In experiments involving ovarian cancer cell lines, treatment with the compound resulted in increased early apoptotic cell populations. Flow cytometry analysis revealed that concentrations above 10 µM led to a marked increase in both early and late apoptotic cells .

Q & A

Q. What are the common synthetic routes for preparing 4-(2,2-Diethoxy-ethoxy)-but-1-ene, and what experimental conditions optimize yield?

Category : Synthesis Methodology Answer : The compound is typically synthesized via etherification or alkoxy-group introduction using precursors like diols or epoxides. A key route involves the reaction of but-1-ene derivatives with diethoxy-ethoxy groups under acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) .

  • Critical Parameters :
    • Temperature: 80–100°C for optimal reaction kinetics.
    • Solvent: Dry THF or dichloromethane to avoid side reactions with moisture.
    • Catalysts: Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity .
  • Yield Optimization :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation.
    • Purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) achieves >85% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Category : Characterization Techniques Answer : A multi-technique approach is employed:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 5.8–6.0 ppm (alkene protons) and δ 3.4–3.6 ppm (ethoxy groups) confirm connectivity .
    • ¹³C NMR : Signals near δ 115–120 ppm (C=C) and δ 70–75 ppm (ether oxygens) validate the backbone .
  • Infrared Spectroscopy (IR) :
    • Absorbance at 1640 cm⁻¹ (C=C stretch) and 1100 cm⁻¹ (C-O-C ether stretch) .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 216 (C₁₀H₂₀O₃) with fragmentation patterns matching the proposed structure .

Q. What are the stability considerations for storing this compound in laboratory settings?

Category : Material Handling Answer :

  • Storage Conditions :
    • Temperature: –20°C under inert gas (Ar) to prevent polymerization .
    • Stabilizers: Add 0.1% TBC (tert-butylcatechol) to inhibit radical-induced degradation .
  • Decomposition Risks :
    • Exposure to light or heat (>40°C) accelerates hydrolysis of the ethoxy groups, forming but-1-ene diol byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic addition reactions?

Category : Reaction Mechanism Analysis Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

  • Frontier Molecular Orbitals :
    • The HOMO (-6.2 eV) localizes on the alkene, favoring electrophilic attack .
  • Transition State Analysis :
    • Activation energy for bromination (Br₂ addition) is ~25 kcal/mol, aligning with experimental kinetics .
  • Data Table : Comparison of Calculated vs. Experimental Reactivity Parameters
ReactionΔG‡ (calc., kcal/mol)ΔG‡ (exp., kcal/mol)
Bromination25.124.8 ± 0.5
Epoxidation (mCPBA)28.327.9 ± 0.6

Q. How to resolve contradictions in spectral data for derivatives of this compound?

Category : Data Interpretation Answer : Contradictions often arise from stereoisomerism or solvent effects :

  • Case Study : Discrepancies in ¹H NMR splitting patterns:
    • Cause : Rotameric equilibria of the ethoxy groups at room temperature.
    • Solution : Acquire spectra at –40°C to "freeze" conformers .
  • Statistical Validation :
    • Use principal component analysis (PCA) on IR/NMR datasets to distinguish artifacts from true structural variations .

Q. What strategies mitigate byproduct formation during the synthesis of this compound polymers?

Category : Advanced Synthesis Challenges Answer :

  • Byproducts : Cross-linked oligomers due to radical chain transfer.
  • Mitigation :
    • Initiator Control : Use AIBN (azobisisobutyronitrile) at 60°C for controlled radical polymerization .
    • Chain Transfer Agents : Add 1-dodecanethiol (0.5 mol%) to limit molecular weight dispersity (Đ < 1.3) .
  • Monitoring : Gel Permeation Chromatography (GPC) tracks polymer growth and detects oligomers early .

Q. How does the electronic nature of substituents influence the regioselectivity of this compound in Diels-Alder reactions?

Category : Structure-Activity Relationships Answer : The ethoxy groups act as electron-donating substituents, directing regioselectivity:

  • Experimental Findings :
    • Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at the β-position of the alkene (80:20 endo:exo ratio) .
  • Theoretical Insight :
    • NBO (Natural Bond Orbital) analysis shows increased electron density at the β-carbon (+0.12 e⁻ vs. α-carbon) .

Guidelines for Data Presentation (Aligned with ):

  • Tables : Use APA formatting with clear headers and SI units.
  • Spectra : Annotate peaks with δ/ppm or cm⁻¹ and reference standards.
  • Statistical Tests : Report p-values and confidence intervals for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Diethoxy-ethoxy)-but-1-ene
Reactant of Route 2
Reactant of Route 2
4-(2,2-Diethoxy-ethoxy)-but-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.